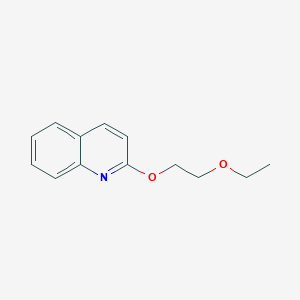

2-(2-Ethoxyethoxy)quinoline

Description

Properties

IUPAC Name |

2-(2-ethoxyethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-15-9-10-16-13-8-7-11-5-3-4-6-12(11)14-13/h3-8H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEULSYWBXYNLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)quinoline typically involves the reaction of quinoline with ethoxyethanol under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants to facilitate the formation of the quinoline ring system.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the potential of 2-substituted quinolines, including 2-(2-Ethoxyethoxy)quinoline, as candidates for antileishmanial drugs. Research indicates that these compounds exhibit low toxicity and promising efficacy against Leishmania donovani, the causative agent of leishmaniasis. In vitro tests showed an IC50 value of 0.2 µM, with a selectivity index value of 187, suggesting that these compounds could selectively target the parasite without harming host cells .

Mechanism of Action:

The mechanism by which these quinolines exert their effects appears to involve multiple targets, potentially including immune system modulation. This multifaceted approach may contribute to the observed lack of drug resistance, a significant concern in treating leishmaniasis .

Case Studies:

- In vivo studies using BALB/c mouse models demonstrated that treatment with this compound resulted in significant reductions in parasite load, with some formulations achieving over 95% reduction after appropriate dosing regimens .

Antiviral Properties

Another area of research involves the antiviral properties of quinoline derivatives. Compounds similar to this compound have shown potent activity against viruses such as Enterovirus D68 (EV-D68). These compounds were found to inhibit viral replication in neuronal cells, indicating their potential for treating both respiratory and neurological infections .

Research Findings:

- A series of quinoline analogs were synthesized and tested, revealing several candidates with EC50 values in the submicromolar range and high selectivity indices, suggesting they could be developed further for clinical applications .

Solvent Properties

In addition to its biological applications, this compound is recognized for its solvent properties. It is utilized in various industrial applications, including:

- Dyes and Paints: Acts as a solvent for dyes and nitrocellulose.

- Cosmetics: Serves as a penetration enhancer in cosmetic formulations, improving the delivery of active ingredients through the skin .

- Textiles: Employed in textile printing and as a component in wood stains and varnishes.

Summary of Key Findings

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antileishmanial agents | Low toxicity; effective against Leishmania donovani |

| Antiviral agents | Potent against EV-D68; high selectivity indices | |

| Material Science | Solvent for dyes, paints, cosmetics | Enhances penetration and efficacy in formulations |

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoline Derivatives

The table below compares 2-(2-Ethoxyethoxy)quinoline with structurally related quinoline derivatives, highlighting substituent positions, functional groups, and applications:

Key Observations:

Positional Effects : Substituents at the 2-position (e.g., ethoxyethoxy, styryl) often enhance bioactivity or reactivity, whereas halogens at the 4- or 6-positions improve stability .

Functional Group Impact :

- Ether groups (e.g., ethoxyethoxy) improve solubility and reduce crystallinity, beneficial for electrolyte formulations (e.g., NaDEEP in sodium batteries ).

- Halogens (Br, Cl) enable cross-coupling reactions, broadening synthetic utility .

- Styryl groups confer antileishmanial and antiviral properties via extended conjugation .

Biological Activity

2-(2-Ethoxyethoxy)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by an ethoxyethoxy substituent at the 2-position. The quinoline scaffold is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the ethoxyethoxy group may influence the compound's solubility, permeability, and interaction with biological targets.

The biological activity of quinoline derivatives often involves multiple mechanisms:

- Enzyme Inhibition : Quinoline compounds can inhibit various enzymes, leading to disrupted metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : They may interact with specific receptors, modulating signaling pathways that affect cell proliferation and survival.

- DNA Intercalation : Some quinolines can intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on quinoline derivatives found that certain substitutions enhance their activity against various bacterial strains. Specifically, derivatives similar to this compound were shown to possess potent activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Quinoline derivatives have been reported to exhibit antiviral effects against several viruses. For instance, a review highlighted the effectiveness of quinolines against Zika virus and human immunodeficiency virus (HIV) . While specific data on this compound is limited, its structural similarity to other active quinolines suggests potential antiviral properties.

Anticancer Activity

The anticancer potential of quinolines has been extensively studied. Compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that certain 2-substituted quinolines showed promising results in inhibiting tumor growth in vivo . Although direct studies on this compound are scarce, its structural characteristics align with those of known anticancer agents.

Case Studies

- Antileishmanial Activity : A series of studies on 2-substituted quinolines revealed their effectiveness against Leishmania donovani, a causative agent of leishmaniasis. Compounds similar to this compound displayed low toxicity and high selectivity indices in animal models . These findings suggest a potential therapeutic role for this compound in treating parasitic infections.

- Antimycobacterial Activity : Another investigation into substituted quinolines demonstrated significant activity against mycobacterial species, including Mycobacterium tuberculosis. This study emphasized structure-activity relationships that could guide future research into optimizing this compound for enhanced efficacy .

Research Findings Summary

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2-(2-Ethoxyethoxy)quinoline, and how is structural integrity confirmed?

- Methodology :

- Synthesis : A common approach involves alkylation of a quinoline precursor (e.g., 2-chloroquinoline) with 2-(2-ethoxyethoxy)ethyl bromide under basic conditions (e.g., NaH or K₂CO₃). Multi-step reactions may include protecting group strategies to avoid side reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while Infrared (IR) spectroscopy identifies functional groups (e.g., ether C-O stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How does the ethoxyethoxy side chain influence the compound’s solubility and reactivity?

- Methodology :

- The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether oxygen atoms, facilitating homogeneous reaction conditions. Its electron-donating nature can activate specific positions on the quinoline ring for electrophilic substitution or coordination with metal catalysts .

- Solubility can be quantified via HPLC or UV-Vis spectroscopy in varied solvents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with inconsistent results?

- Methodology :

- Parameter Screening : Systematically vary reaction temperature (e.g., 60–120°C), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling), and solvent polarity. For example, using anhydrous DMF improves alkylation efficiency .

- Impurity Analysis : Employ HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials or over-alkylated species). Adjust stoichiometry or reaction time to suppress side pathways .

- Table : Comparison of Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.